1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]piperidine-2-carboxylic acid, also known as BMS-1166, is a synthetic organic compound with significant implications in pharmacology, particularly in the context of immune checkpoint inhibition. This compound has been identified as a potent disruptor of the programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction, which is a critical pathway in cancer immunotherapy.
BMS-1166 was developed by Bristol-Myers Squibb and is referenced in various pharmacological databases including PubChem and the IUPHAR/BPS Guide to Pharmacology. Its structural and functional characteristics have been explored in multiple studies, highlighting its role as a small molecule with therapeutic potential against various cancers.
BMS-1166 falls under the classification of synthetic organic compounds. Its IUPAC name reflects its complex structure, which includes multiple aromatic rings and functional groups that contribute to its biological activity.
The synthesis of BMS-1166 involves several steps that incorporate various chemical reactions to construct its complex molecular framework. Key methods include:
The reaction conditions are critical for ensuring high yields and purity of the final product. For instance, controlling temperature and reaction time during electrophilic substitutions can significantly affect the outcome. Additionally, purification methods such as recrystallization or chromatography are employed to isolate BMS-1166 from by-products.
The molecular formula of BMS-1166 is , with a molecular weight of approximately g/mol. The compound features:
Key structural data includes:
BMS-1166 undergoes various chemical reactions that are essential for its synthesis and potential modifications:
The reactions are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completeness and purity.
BMS-1166 functions primarily as an inhibitor of the PD-1/PD-L1 interaction, a pathway that tumors exploit to evade immune detection. The mechanism involves:
Studies indicate that BMS-1166 promotes dimerization of PD-L1 in solution, which may play a role in its mechanism of action .
BMS-1166 is characterized by:
Key chemical properties include:
BMS-1166 has promising applications in:
CAS No.: 127414-85-1
CAS No.: 50372-80-0
CAS No.:
CAS No.: 136033-39-1